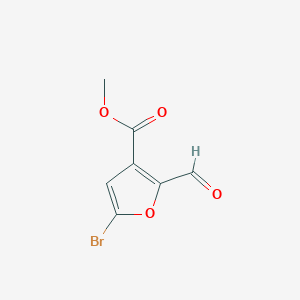

Methyl 5-bromo-2-formylfuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-bromo-2-formylfuran-3-carboxylate” is a chemical compound with the CAS Number: 1006598-64-6 . It has a molecular weight of 233.02 g/mol . The compound is typically in powder form .

Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-formylfuran-3-carboxylate” is represented by the chemical formula C7H5BrO4 . The Smiles notation for this compound is COC(=O)C1=C(OC(=C1)Br)C=O .Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-formylfuran-3-carboxylate” is a powder . It has a molecular weight of 233.02 g/mol . The compound has a melting point of 58-59°C .Aplicaciones Científicas De Investigación

Synthesis of Isoxazole-Fused Heterocycles : Methyl 5-bromo-2-formylfuran-3-carboxylate derivatives have been utilized in the synthesis of isoxazole-fused heterocycles. This involves the bromination of the methyl group of related compounds to create precursors for formyl-isoxazole carboxylate, which can be used to synthesize various heterocyclic structures (Roy, Rajaraman, & Batra, 2004).

Preparation of Biheteroaryls : Methyl 5-bromo-2-furoate, a close relative of Methyl 5-bromo-2-formylfuran-3-carboxylate, is used for palladium-catalyzed direct arylation of heteroaromatics. This process allows for the formation of biheteroaryls in high yields, which are significant in the field of organic synthesis (Fu, Zhao, Bruneau, & Doucet, 2012).

Synthesis of Aminopyridine Derivatives : Research has demonstrated efficient methods to synthesize compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, indicating the versatility of bromo- and formyl- substituted furan compounds in synthesizing complex molecular structures (Hirokawa, Horikawa, & Kato, 2000).

Preparation of Alkylated and Phosphorylated Derivatives : Methyl 5-bromo-2-formylfuran-3-carboxylate and its analogs are used in reactions with secondary amines and other agents to form various alkylated and phosphorylated derivatives. These reactions are fundamental in synthesizing more complex molecules (Pevzner, 2003).

Synthesis of Chiral Amino Acid Derivatives : These compounds are also used in the synthesis of chiral amino acid derivatives, which have considerable synthetic value. This involves hydroformylation reactions to produce formyl-oxazolidine derivatives (Kollár & Sándor, 1993).

Synthesis of Pyridyl–Pyrazole Derivatives and Cytotoxicity Studies : Derivatives of Methyl 5-bromo-2-formylfuran-3-carboxylate have been used to synthesize novel compounds with potential antitumor activity. This includes the creation of pyridyl–pyrazole derivatives and their subsequent testing for cytotoxic effects on various tumor cell lines (Huang et al., 2017).

Studies in Electrocyclic Reactions : The compound has been used in studies focusing on electrocyclic reactions, which are pivotal in understanding the behavior of electrons in organic compounds during chemical reactions (Niwayama & Houk, 1992).

Mecanismo De Acción

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes correspond to specific safety and handling guidelines.

Propiedades

IUPAC Name |

methyl 5-bromo-2-formylfuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c1-11-7(10)4-2-6(8)12-5(4)3-9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKUUDQFLSMYBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-formylfuran-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(4-Morpholinyl)-2-oxoethyl]thio}-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2377859.png)

![Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2377863.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377864.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2377870.png)

![4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2377872.png)

![ethyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-{[(1E)-1-[3,5-bis(trifluoromethyl)phenyl]-3-ethoxy-3-oxoprop-1-en-1-yl]amino}ethyl)amino]prop-2-enoate](/img/structure/B2377877.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377878.png)

![7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2377879.png)